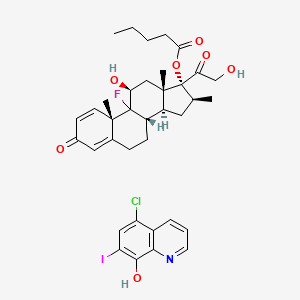
2-propylpentan-1-amine hydrochloride(1:1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-propylpentan-1-amine hydrochloride(1:1) is an organic compound belonging to the class of amines. It is a derivative of pentylamine, where the pentyl group is substituted with a propyl group. This compound is typically found in its hydrochloride salt form, which enhances its stability and solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-propylpentan-1-amine hydrochloride(1:1) can be achieved through several methods. One common approach involves the nucleophilic substitution of haloalkanes with ammonia or amines. For instance, the reaction of 2-propylpentyl chloride with ammonia in the presence of a solvent like ethanol can yield 2-Propylpentylamine. This amine can then be converted to its hydrochloride salt by reacting with hydrochloric acid .
Industrial Production Methods
Industrial production of 2-propylpentan-1-amine hydrochloride(1:1) typically involves large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of catalysts and specific reaction temperatures can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-propylpentan-1-amine hydrochloride(1:1) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: It can participate in nucleophilic substitution reactions to form different substituted amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Haloalkanes and alkyl halides are typical reagents for substitution reactions.
Major Products Formed
Oxidation: Amides and nitriles.
Reduction: Primary amines.
Substitution: Substituted amines with various alkyl groups.
Scientific Research Applications
2-propylpentan-1-amine hydrochloride(1:1) has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 2-propylpentan-1-amine hydrochloride(1:1) involves its interaction with specific molecular targets. As an amine, it can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which it is used .
Comparison with Similar Compounds
Similar Compounds
Propylamine: A simpler amine with a similar structure but without the pentyl group.
Pentylamine: The parent compound from which 2-Propylpentylamine is derived.
Hexylamine: Another related amine with a longer carbon chain.
Uniqueness
2-propylpentan-1-amine hydrochloride(1:1) is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic applications where other amines may not be suitable .
Properties
CAS No. |
40755-21-3 |
|---|---|
Molecular Formula |
C8H20ClN |
Molecular Weight |
165.7 g/mol |
IUPAC Name |
2-propylpentan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H19N.ClH/c1-3-5-8(7-9)6-4-2;/h8H,3-7,9H2,1-2H3;1H |
InChI Key |
SWOLRLFHKOMEEY-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)CN.Cl |
Canonical SMILES |
CCCC(CCC)CN.Cl |
Synonyms |
2-propyl-1-aminopentane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


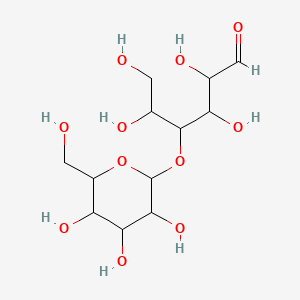
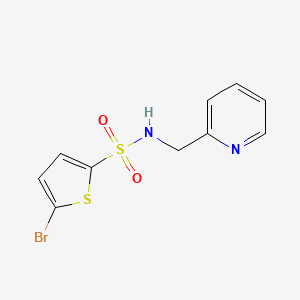
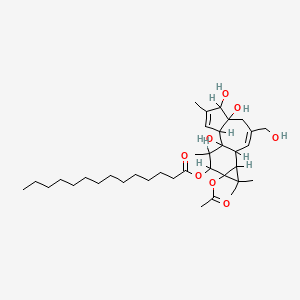
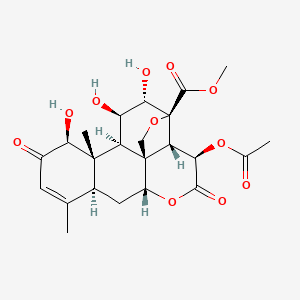
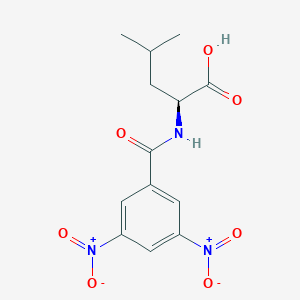
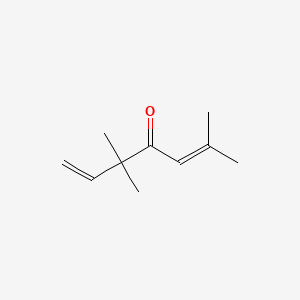
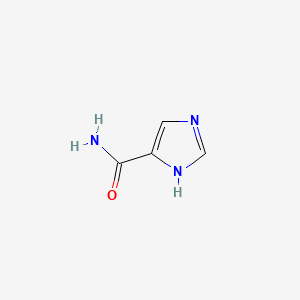
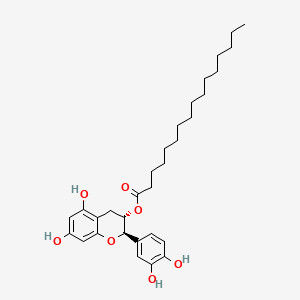
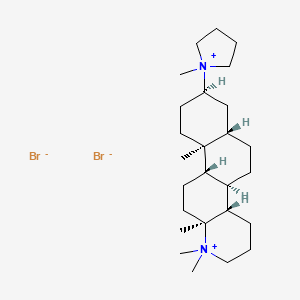
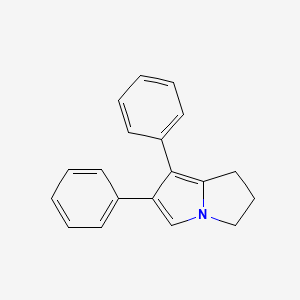
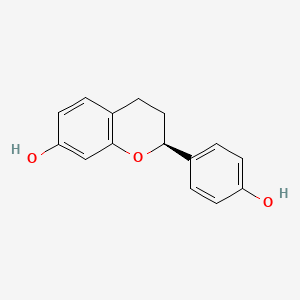
![2-[1-Hydroxy-2-(methylamino)ethyl]phenol](/img/structure/B1204991.png)
